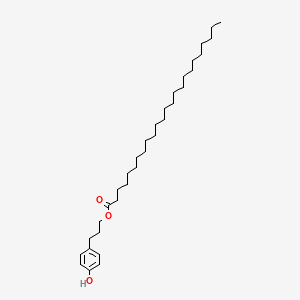
3-(4-Hydroxyphenyl)propyl tetracosanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Hydroxyphenyl)propyl tetracosanoate is an organic compound with the molecular formula C33H58O3 It is an ester formed from the reaction of 3-(4-hydroxyphenyl)propionic acid and tetracosanoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-hydroxyphenyl)propyl tetracosanoate typically involves esterification reactions. One common method is the reaction of 3-(4-hydroxyphenyl)propionic acid with tetracosanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. The product is then isolated and purified using techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Hydroxyphenyl)propyl tetracosanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group to a halide, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-oxophenyl)propionic acid or 3-(4-carboxyphenyl)propionic acid.
Reduction: Formation of 3-(4-hydroxyphenyl)propanol.
Substitution: Formation of 3-(4-halophenyl)propyl tetracosanoate.
Aplicaciones Científicas De Investigación
3-(4-Hydroxyphenyl)propyl tetracosanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of 3-(4-hydroxyphenyl)propyl tetracosanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The ester group can undergo hydrolysis to release 3-(4-hydroxyphenyl)propionic acid, which may have biological effects. The compound’s long alkyl chain can also interact with lipid membranes, affecting their fluidity and function.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Hydroxyphenyl)propionic acid: A precursor in the synthesis of 3-(4-hydroxyphenyl)propyl tetracosanoate.
Tetracosanoic acid: Another precursor used in the esterification reaction.
3-(4-Methoxyphenyl)propyl tetracosanoate: A similar compound with a methoxy group instead of a hydroxyl group.
Uniqueness
This compound is unique due to its specific combination of a hydroxyl-substituted aromatic ring and a long alkyl chain. This structure imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.
Propiedades
Número CAS |
141361-42-4 |
|---|---|
Fórmula molecular |
C33H58O3 |
Peso molecular |
502.8 g/mol |
Nombre IUPAC |
3-(4-hydroxyphenyl)propyl tetracosanoate |
InChI |
InChI=1S/C33H58O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25-33(35)36-30-23-24-31-26-28-32(34)29-27-31/h26-29,34H,2-25,30H2,1H3 |
Clave InChI |
XWULMHVQXUJFQK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCCC1=CC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


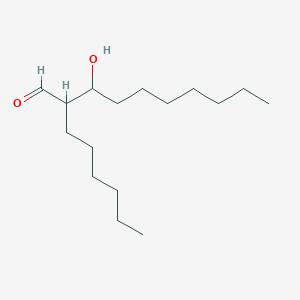
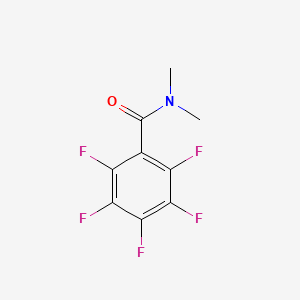

![1-[(4-Ethenylbenzene-1-sulfonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14285546.png)
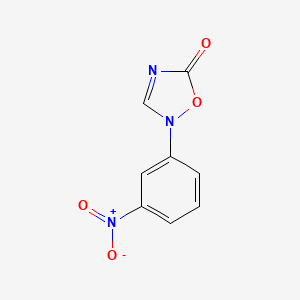
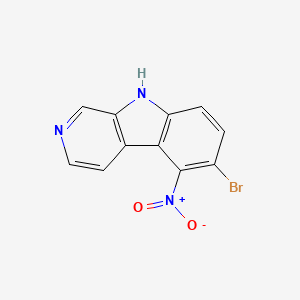

![4-{(E)-[4-(Hexyloxy)phenyl]diazenyl}benzaldehyde](/img/structure/B14285581.png)
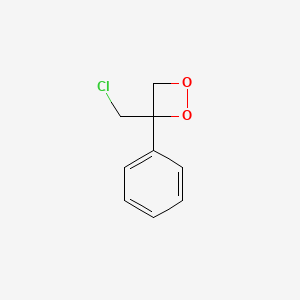



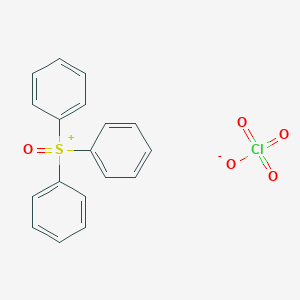
![3-Oxo-3-[(tributylstannyl)oxy]propyl diethylcarbamodithioate](/img/structure/B14285612.png)
